(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-2-12-3-4-13-15(11-12)27-18(19-13)21-9-7-20(8-10-21)17(23)14-5-6-16(26-14)22(24)25/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIMVHXDLNFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminobenzenethiol with ethyl bromoacetate under basic conditions to form 6-ethylbenzo[d]thiazole.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Nitrothiophene Addition: The final step involves the addition of the nitrothiophene moiety. This can be achieved by reacting the piperazine-benzothiazole intermediate with 5-nitrothiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: The nitro group in the thiophene ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Amino derivatives of the nitrothiophene moiety.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have indicated that derivatives of benzothiazole, such as (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
Case Study:
A related compound demonstrated potent activity against hepatoma cells by disrupting mitochondrial membrane potential and activating caspases, suggesting that our compound may share similar mechanisms of action. The potential for this compound to inhibit cell growth makes it a candidate for further investigation in cancer therapeutics.
Table: Anticancer Activity Overview
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Hep G2 | ROS Generation | |
| Compound B | MCF7 | Apoptosis Induction | |
| This Compound | TBD | TBD | TBD |
Antimicrobial Properties
The presence of the benzo[d]thiazole moiety suggests that this compound may possess antimicrobial properties. Benzothiazole derivatives have been known to exhibit activity against a range of bacterial and fungal pathogens.
Table: Antimicrobial Activity Comparison
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 32 µg/mL |
| This Compound | TBD | TBD |
Neurotransmitter Interaction
The piperazine component is critical for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are essential for mood regulation and neurological functions, making the compound a potential candidate for treating psychiatric disorders.
Mechanisms of Action:
- Induction of Apoptosis: Through ROS accumulation leading to mitochondrial dysfunction.
- Antimicrobial Action: Likely via disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Neurotransmitter Modulation: By interacting with specific receptor sites affecting neurotransmission.
Material Science Applications
In addition to its biological applications, this compound may also be explored for its properties in material science. Its structural complexity allows for potential applications in developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Receptor Binding: It may also bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-aminothiophen-2-yl)methanone
Uniqueness
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is unique due to the presence of both the ethyl group on the benzothiazole ring and the nitro group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a complex organic molecule with potential biological activities owing to its unique structural features, including a piperazine moiety and a benzo[d]thiazole structure. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 452.6 g/mol |
| CAS Number | 897468-14-3 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the benzo[d]thiazole derivative : This step may utilize various reagents and conditions to form the initial ring structure.
- Formation of the piperazine ring : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Coupling with the thiophenyl group : The final step involves coupling with 5-nitrothiophen-2-yl under specific conditions to yield the target compound.
The biological activity of this compound is hypothesized to be mediated through its interaction with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation and cancer progression.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit:
- Antitumor Activity : Analogous compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluating similar benzo[d]thiazole derivatives indicated significant cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 30 µM.
- In Vivo Models : Animal studies demonstrated that compounds with piperazine and thiophene groups reduced tumor size in xenograft models, suggesting promising anticancer properties.
Q & A
Q. What are the optimal synthetic routes for (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone?
- Methodological Answer : A common approach involves coupling a 6-ethylbenzothiazole precursor with a piperazine derivative via a carbonyl linker. For example, refluxing 6-substituted-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one with 4-isopropylpiperazine-1-carbaldehyde in acetic acid buffered with sodium acetate (9:4 molar ratio) for 6–9 hours, followed by TLC monitoring and recrystallization from dioxane, yields structurally analogous piperazinyl-benzothiazole derivatives . Adjusting substituents (e.g., nitrothiophene instead of isopropyl groups) would require modifying the aldehyde or ketone precursor in the coupling step.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Post-synthesis characterization typically includes:
- 1H/13C NMR : To confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm, piperazine methylene groups at δ 2.5–3.5 ppm) and carbonyl signals (δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC/GC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid is preferred for acid-catalyzed condensations. For nitrothiophene derivatives, mild temperatures (60–80°C) prevent nitro group reduction. Ice-cold water quenching after reflux ensures precipitation of crude product .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses involving nitrothiophene and piperazine moieties?
- Methodological Answer :
- Catalytic Optimization : Buffering with sodium acetate (as in ) minimizes side reactions during benzothiazole-piperazine coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 9 hours to 30 minutes) for analogous heterocycles, improving yield by 15–20% .
- Purification : Gradient recrystallization (e.g., ethanol → dioxane) removes unreacted nitrothiophene precursors .
Q. How do structural modifications (e.g., nitro group position) affect cytotoxicity across cancer cell lines?
- Methodological Answer :
- In Vitro Screening : Use SRB assays on panels like gastric (NUGC), colon (DLD-1), and liver (HEPG-2) cancer cells. For example, nitro-substituted thiophenes show IC50 values 2–5 µM against MCF-7 breast cancer cells, likely due to enhanced electron-withdrawing effects stabilizing DNA adducts .
- Control Experiments : Compare with reference compounds (e.g., CHS-828) and include vehicle controls (0.5% DMSO) to isolate compound-specific effects .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HA22T vs. HEPG-2 liver cancers) to account for genetic heterogeneity .
- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to identify true IC50 values, avoiding single-dose false positives .
- Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out artifactual activity loss .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. For example, the nitrothiophene group may form hydrogen bonds with ATP-binding pockets, while the benzothiazole engages in π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to validate docking poses and assess binding free energy (ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
